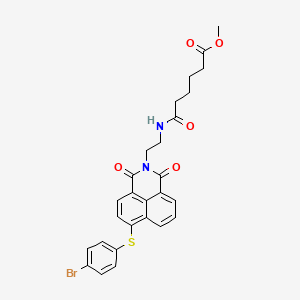

Mcl-1/bcl-2-IN-3

Description

The Intrinsic Apoptotic Pathway: Core Regulation by BCL-2 Family Members

The intrinsic pathway is triggered by a variety of intracellular stress signals, including DNA damage, oncogene activation, and growth factor deprivation. researchgate.net These signals converge at the mitochondrion, where the BCL-2 family proteins control the pivotal event of mitochondrial outer membrane permeabilization (MOMP). wikipedia.org This family is structurally characterized by the presence of one or more BCL-2 homology (BH) domains and is functionally divided into three distinct subfamilies. guidetopharmacology.orgnih.gov

Table 1: Subfamilies of BCL-2 Proteins This table outlines the three main functional groups within the BCL-2 protein family, their key members, and their primary role in the regulation of apoptosis.

| Subfamily | Key Members | Primary Function |

| Anti-apoptotic | MCL-1, BCL-2, BCL-xL, BCL-W, BCL-B, A1/BFL-1 | Inhibit apoptosis by sequestering pro-apoptotic proteins. guidetopharmacology.orgdovepress.com |

| Pro-apoptotic (Effectors) | BAX, BAK | Execute apoptosis by forming pores in the mitochondrial outer membrane. guidetopharmacology.orgnih.gov |

| Pro-apoptotic (BH3-Only) | BIM, PUMA, NOXA, BID, BAD, BMF, BIK, HRK, BNIP3 | Sense cellular stress and initiate apoptosis by activating effectors or inhibiting anti-apoptotic proteins. guidetopharmacology.orgnih.gov |

The anti-apoptotic members, which include Myeloid Cell Leukemia 1 (MCL-1), B-cell Lymphoma 2 (BCL-2), BCL-extra large (BCL-xL), BCL-W, BCL-B, and A1 (BFL-1 in humans), are the guardians of cell survival. dovepress.comportlandpress.com These proteins contain up to four BH domains (BH1-4) and are typically located on the outer mitochondrial membrane, as well as the membranes of the endoplasmic reticulum and the nucleus. tandfonline.comfrontiersin.org Their primary function is to prevent apoptosis by binding to and sequestering their pro-apoptotic counterparts, specifically the effector proteins BAX and BAK, and the BH3-only proteins. mdpi.comnih.gov By sequestering these death-inducing proteins, the anti-apoptotic members prevent the permeabilization of the mitochondrial outer membrane, thereby preserving cellular integrity. nih.govdovepress.com

The pro-apoptotic effector proteins, primarily BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK), are indispensable for executing the intrinsic apoptotic pathway. nih.gov In healthy cells, BAX is found in the cytosol, while BAK is loosely associated with the mitochondrial outer membrane. nih.gov Upon receiving an apoptotic signal, these proteins undergo a conformational change, leading to their activation, insertion into the outer mitochondrial membrane, and oligomerization. molbiolcell.orgpnas.org These oligomers form proteolipid pores that permeabilize the membrane, an event known as MOMP. nih.govpnas.org This permeabilization allows for the release of proteins from the mitochondrial intermembrane space, most notably cytochrome c, into the cytosol. nih.govmdpi.com The release of cytochrome c initiates the formation of the apoptosome and the subsequent activation of a cascade of proteases called caspases, which dismantle the cell in an orderly fashion. nih.govmdpi.com

The BH3-only proteins are the sentinels of cellular stress and the initiators of the intrinsic apoptotic pathway. mdpi.comnih.gov This diverse group, which includes members such as BIM, PUMA, NOXA, BID, and BAD, shares only the short BH3 domain. mdpi.comtandfonline.com They are activated by various stress signals through transcriptional or post-translational modifications. researchgate.net BH3-only proteins are further classified into two functional subclasses: "activators" and "sensitizers". nih.govnih.gov

Activator BH3-only proteins, such as BIM and truncated BID (tBID), can directly bind to and activate the effector proteins BAX and BAK, triggering their oligomerization and MOMP. pnas.orgnih.gov

Sensitizer BH3-only proteins, such as BAD and NOXA, cannot directly activate BAX/BAK. pnas.orgmdpi.com Instead, they promote apoptosis by binding to the anti-apoptotic BCL-2 proteins with high affinity. nih.gov This binding neutralizes the pro-survival proteins and displaces the "activator" BH3-only proteins, which are then free to activate BAX and BAK. nih.gov61.8.75 Some BH3-only proteins like BIM and PUMA are promiscuous and can bind to all anti-apoptotic members, whereas others like NOXA and BAD are more selective, targeting specific subsets. tandfonline.comresearchgate.net

Dysregulation of Apoptosis in Oncogenesis and Contribution to Therapeutic Refractoriness

The ability of cancer cells to evade apoptosis is a recognized hallmark of cancer. mdpi.comaging-us.comnumberanalytics.com Disruption of the delicate balance between pro- and anti-apoptotic BCL-2 family proteins allows potentially malignant cells to survive despite accumulating DNA damage or experiencing oncogenic stress, thereby promoting tumor development and progression. tandfonline.comaging-us.com This deregulation is often achieved through the overexpression of anti-apoptotic proteins or the downregulation or mutation of pro-apoptotic members. nih.govaging-us.com

This evasion of cell death is also a primary mechanism of resistance to cancer therapies. mdpi.comexonpublications.com Most conventional chemotherapies and radiation treatments work by inflicting cellular damage that should trigger the intrinsic apoptotic pathway. aging-us.comexonpublications.com However, cancer cells with elevated levels of anti-apoptotic proteins can withstand these therapeutic insults, leading to treatment failure and disease relapse. jci.orgoncotarget.com For instance, increased expression of BCL-2 has been observed in tumor cells that survive neoadjuvant chemotherapy. oncotarget.com

Myeloid Cell Leukemia 1 (MCL-1) and B-cell Lymphoma 2 (BCL-2) as Critical Pro-Survival Determinants in Malignancy

Among the anti-apoptotic proteins, MCL-1 and BCL-2 are frequently identified as key survival factors across a wide range of human cancers. frontiersin.orgrupress.org Their overexpression provides a significant survival advantage to tumor cells, making them critical dependencies for cancer maintenance. frontiersin.orghaematologica.org The reliance of certain tumors on specific anti-apoptotic proteins for survival is known as "BCL-2 family addiction". thno.org MCL-1, which has a notably short protein half-life, acts as a rapid sensor that regulates cell survival in response to stress. nih.govrupress.org BCL-2 was one of the first oncogenes discovered to promote cancer by inhibiting cell death rather than promoting proliferation. tandfonline.com The essential anti-apoptotic function of both proteins in cancer cells is to sequester pro-death BH3-only proteins, thereby preventing the activation of BAX and BAK. rupress.org

The overexpression and genetic amplification of MCL1 and BCL2 are common events in both hematological malignancies and solid tumors, often correlating with poor prognosis and resistance to therapy. dovepress.comoncotarget.comfrontiersin.org The prevalence of these alterations underscores their importance as therapeutic targets.

Table 2: Reported Overexpression and Amplification of MCL-1 and BCL-2 in Various Cancers This table summarizes findings on the elevated expression or gene amplification of MCL-1 and BCL-2 in a selection of human cancers, highlighting their widespread role in promoting tumor survival.

| Cancer Type | MCL-1 | BCL-2 |

| Breast Cancer | Frequently overexpressed and amplified, especially in triple-negative and HER2-positive subtypes. oncotarget.comaacrjournals.orgplos.org Correlates with poor survival. plos.org | Expression often correlates with Estrogen Receptor (ER) status. oncotarget.com High levels are associated with resistance to taxanes. oncotarget.com |

| Multiple Myeloma | Frequently overexpressed and considered a key resistance factor to BCL-2 inhibitors like venetoclax (B612062). frontiersin.orgaacrjournals.org | Overexpressed and a direct therapeutic target, though resistance is often mediated by MCL-1. haematologica.orgaacrjournals.org |

| Hepatocellular Carcinoma (HCC) | Commonly overexpressed and functions as a crucial survival factor. mdpi.com | Inhibition can increase chemosensitivity in HCC cell lines. mdpi.com |

| Non-Small-Cell Lung Cancer (NSCLC) | Amplification and overexpression reported. dovepress.com | Overexpression is a common feature. jci.org |

| Leukemia/Lymphoma | Required for the maintenance of certain leukemia models. rupress.org MCL1 amplification is associated with MYC-driven lymphomagenesis. portlandpress.com | The founding member, discovered via translocation in follicular lymphoma. tandfonline.com Overexpression is common in many hematological malignancies. frontiersin.org |

Functional Redundancy and Interdependencies within the Anti-apoptotic BCL-2 Network

The survival of a cell is governed by a delicate balance between pro-survival and pro-apoptotic proteins, with the B-cell lymphoma 2 (BCL-2) family being the central regulators of the intrinsic apoptotic pathway. medchemexpress.commedchemexpress.eu Within this family, the anti-apoptotic members—notably BCL-2, BCL-xL, and Myeloid Cell Leukemia 1 (MCL-1)—are critical for preventing programmed cell death by sequestering their pro-apoptotic counterparts, such as BAX and BAK. medchemexpress.euCurrent time information in Bangalore, IN. However, the therapeutic targeting of a single anti-apoptotic protein is often complicated by the functional redundancy and complex interdependencies among these survival proteins. medchemexpress.commedchemexpress.cn

Cancer cells frequently exploit this redundancy to evade apoptosis and develop resistance to therapies. researcher.liferesearchgate.net A primary mechanism of resistance to selective BCL-2 inhibitors, such as Venetoclax, is the compensatory upregulation or reliance on other anti-apoptotic proteins, particularly MCL-1. researcher.lifetargetmol.com When BCL-2 is inhibited, MCL-1 can take over its function by binding to and neutralizing pro-apoptotic proteins like BIM, thus maintaining cell survival. medchemexpress.com This functional compensation highlights a co-dependency where the survival of a cancer cell relies on the activity of more than one anti-apoptotic BCL-2 family member. aacrjournals.orgebi.ac.uk

This interdependency is not merely about protein levels but also involves the dynamic interplay of their binding partners. The distribution of BH3-only proteins, which act as sensors of cellular stress and activators of apoptosis, can determine a cell's dependence on a specific anti-apoptotic protein. Current time information in Bangalore, IN. For instance, the BH3-only protein NOXA selectively binds to MCL-1, while BAD binds to BCL-2 and BCL-xL but not MCL-1. Current time information in Bangalore, IN.medchemexpress.cn In contrast, BIM can bind to all anti-apoptotic members. Current time information in Bangalore, IN. Therefore, when one anti-apoptotic protein is inhibited, the availability of others to sequester liberated pro-apoptotic partners like BIM becomes a crucial determinant of cell fate. medchemexpress.com

This intricate network of interactions means that for many cancers, particularly hematological malignancies and various solid tumors, the simultaneous inhibition of multiple anti-apoptotic proteins is a more effective strategy than targeting a single one. medchemexpress.com This approach aims to preemptively block the escape routes that cancer cells use to survive, leading to a more robust and durable apoptotic response. The development of dual inhibitors that can concurrently target key survival proteins like BCL-2 and MCL-1 is a direct response to the challenge posed by this functional redundancy. researcher.liferesearchgate.net

The compound Bcl-2/Mcl-1-IN-3 is a dual inhibitor designed to simultaneously target both BCL-2 and MCL-1. medchemexpress.com By engaging both proteins, such a compound aims to overcome the compensatory mechanisms that lead to resistance. The inhibitory action of Bcl-2/Mcl-1-IN-3 is characterized by its ability to bind to both anti-apoptotic proteins, as detailed in the table below.

| Target Protein | Inhibition Constant (Ki) |

|---|---|

| Mcl-1 | 0.14 µM |

| Bcl-2 | 0.23 µM |

The rationale for using a dual inhibitor like Bcl-2/Mcl-1-IN-3 is to short-circuit the interdependencies within the anti-apoptotic network. In many tumor cells, there is a co-dependency on both MCL-1 and BCL-2 for survival. medchemexpress.com When treated with a selective BCL-2 inhibitor, these cells can shift their reliance to MCL-1, which sequesters the newly freed pro-apoptotic activators. Conversely, selective MCL-1 inhibition can lead to an increased dependence on BCL-2. medchemexpress.com By inhibiting both pathways simultaneously, a dual inhibitor prevents this adaptive resistance, leading to a more effective induction of apoptosis. This strategy has shown synergistic cell-killing effects in various cancer models, including hepatocellular carcinoma, multiple myeloma, and chemoresistant cervical and colon cancers. medchemexpress.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZXWFWVQWMGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mcl 1/bcl 2 in 3: a Dual Bcl 2 and Mcl 1 Inhibitor Paradigm

Rationale for Simultaneous BCL-2 and MCL-1 Inhibition in Cancer Research

The simultaneous inhibition of both BCL-2 and MCL-1 is a compelling strategy in cancer therapy due to the cooperative roles these proteins play in promoting cell survival. frontiersin.org Many cancers are not dependent on a single anti-apoptotic protein but rather exhibit a codependence on multiple family members, including BCL-2 and MCL-1. researchgate.net Targeting only one of these proteins can lead to resistance as the other can compensate for the loss of its counterpart's function. Therefore, a dual inhibitor like Mcl-1/bcl-2-IN-3 is designed to preemptively counter these resistance mechanisms and induce a more robust apoptotic response.

Overcoming Compensation Mechanisms by Other Anti-apoptotic BCL-2 Proteins

A significant challenge in targeting the BCL-2 pathway is the functional redundancy among its anti-apoptotic members. When a selective BCL-2 inhibitor is used, cancer cells can upregulate other anti-apoptotic proteins, most notably MCL-1, to maintain survival. umaryland.edunih.gov This upregulation of MCL-1 sequesters pro-apoptotic proteins that are freed from BCL-2 by the inhibitor, thereby rendering the treatment ineffective. nih.gov This compensatory mechanism is a common mode of both intrinsic and acquired resistance to BCL-2-selective inhibitors like venetoclax (B612062). nih.gov

By concurrently inhibiting both BCL-2 and MCL-1, a dual inhibitor can effectively shut down the primary escape route for cancer cells. This approach prevents the compensatory upregulation of MCL-1 from rescuing the cell from apoptosis initiated by BCL-2 inhibition. researchgate.net Research has shown that in various cancer models, including multiple myeloma and acute myeloid leukemia (AML), the combined inhibition of BCL-2 and MCL-1 leads to synergistic cell death, even in cell lines resistant to single-agent therapy. researchgate.netashpublications.org

Attaining Enhanced Apoptotic Threshold Reduction

The apoptotic threshold is the tipping point at which a cell commits to programmed cell death. This threshold is determined by the balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins. In cancer cells, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins like BCL-2 and MCL-1. These proteins sequester pro-apoptotic "executioner" proteins BAX and BAK, preventing them from forming pores in the mitochondrial membrane and initiating apoptosis. nih.gov

Selective inhibitors of BCL-2 can lower this threshold, but the presence of high levels of MCL-1 can keep it sufficiently high to prevent cell death. A dual inhibitor that targets both BCL-2 and MCL-1 can lead to a more profound reduction in the apoptotic threshold. nih.gov By simultaneously neutralizing two key survival proteins, a larger pool of BAX and BAK is liberated, overwhelming the remaining anti-apoptotic defenses and robustly triggering apoptosis. researchgate.net This enhanced reduction of the apoptotic threshold can lead to more potent and durable anti-cancer effects.

Development and Design Strategies for Dual BCL-2/MCL-1 BH3 Mimetics

The development of dual inhibitors that can effectively bind to the distinct surface grooves of both BCL-2 and MCL-1 presents a significant chemical challenge. The design of such compounds often involves structure-based approaches and the optimization of scaffolds that can accommodate the structural differences between the two target proteins.

One strategy involves starting from a known inhibitor of one of the proteins and modifying its structure to gain affinity for the second target. This "scaffold-hopping" approach can be guided by computational modeling and X-ray crystallography to identify key interactions that can be exploited in both binding pockets. nih.gov Another approach is to identify novel chemical scaffolds that have an inherent ability to bind to both proteins.

The development of this compound and similar compounds has been informed by the understanding of the protein-protein interactions between BCL-2 family members. These inhibitors are designed to mimic the action of the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of the anti-apoptotic proteins. umaryland.edu A key publication by Niu et al. describes the design and synthesis of dual Bcl-2/Mcl-1 inhibitors based on a 2-(1H-indol-4-yl)benzoic acid scaffold, which led to the identification of potent dual inhibitors. researchgate.net

The table below summarizes the inhibitory activity of this compound.

| Compound | Target | Ki (μM) |

| This compound | MCL-1 | 0.14 |

| BCL-2 | 0.23 |

Data from MedchemExpress and CymitQuimica.

Molecular Mechanisms of Action and Cellular Effects of Mcl 1/bcl 2 in 3

Direct Binding and Antagonism of MCL-1 and BCL-2

Dual inhibitors in this class are designed to physically occupy a specific pocket on the surface of the anti-apoptotic proteins MCL-1 and BCL-2, known as the BCL-2 homology 3 (BH3) groove. frontiersin.orgdovepress.com This groove is the natural binding site for pro-apoptotic proteins. frontiersin.orgdovepress.com By acting as mimics of these pro-apoptotic proteins, inhibitors competitively block the primary function of MCL-1 and BCL-2, which is to sequester and neutralize proteins that trigger cell death. dovepress.comoncotarget.com The affinity of an inhibitor for its target is a critical determinant of its potency. For instance, the pan-Bcl-2 inhibitor (–)BI97D6 has been shown to bind potently to Mcl-1 and Bcl-2 with IC₅₀ values of 0.025 µM and 0.031 µM, respectively. ashpublications.org

Displacement of Pro-apoptotic BH3-Only Proteins (e.g., BIM) from MCL-1 and BCL-2

A key mechanism for initiating apoptosis is the liberation of pro-apoptotic "BH3-only" proteins, such as BIM, PUMA, and NOXA. oncotarget.comhaematologica.org In cancer cells, these proteins are often bound and neutralized by overexpressed anti-apoptotic proteins like MCL-1 and BCL-2. oncotarget.comhaematologica.org Dual inhibitors are designed to disrupt these interactions. By binding to the BH3 groove of MCL-1 and BCL-2, the inhibitor displaces sequestered BIM. haematologica.orgfrontiersin.org For example, treatment of multiple myeloma cells with the MCL-1 inhibitor S63845 disrupts MCL-1/BIM complexes, while the BCL-2 inhibitor venetoclax (B612062) disrupts BCL-2/BIM complexes. haematologica.org When used in combination, they prevent the compensatory sequestration of BIM by either anti-apoptotic protein, leading to a pool of free BIM that can initiate the apoptotic cascade. haematologica.orgfrontiersin.org This displacement is a critical event, as the release of BIM from anti-apoptotic proteins is considered a key trigger for the initiation of apoptosis. nih.gov

Disruption of Anti-apoptotic Protein Interactions with Pro-apoptotic Effectors (BAX/BAK)

The ultimate executioners of mitochondrial apoptosis are the proteins BAX and BAK. dovepress.comaacrjournals.org MCL-1 and BCL-2 directly bind to and inhibit BAX and BAK, preventing them from forming pores in the mitochondrial membrane. dovepress.comaacrjournals.org Dual inhibitors disrupt this protective sequestration. ashpublications.orghaematologica.org By binding to MCL-1 and BCL-2, the inhibitor causes a conformational change that releases BAX and BAK. oncotarget.comhaematologica.org For example, the pan-inhibitor (–)BI97D6 has been shown to disrupt both Mcl-1/Bim and Bcl-2/Bax interactions, stimulating cell death through a BAX/BAK-dependent pathway. ashpublications.org Similarly, specific MCL-1 inhibitors have been shown to induce BAX-dependent apoptosis by displacing BAK, BIM, and NOXA from MCL-1. haematologica.org Once liberated, BAX and BAK are free to become activated and oligomerize, a crucial step leading to cell death. dovepress.comoncotarget.com

Consequences on Mitochondrial Integrity and Apoptosis Execution

The disruption of the protective functions of MCL-1 and BCL-2 initiates a cascade of events centered on the mitochondria, culminating in programmed cell death. nih.govmdpi.com This process, known as the intrinsic apoptosis pathway, is a critical barrier that cancer cells must overcome to survive. nih.govnih.gov

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The release of BAX and BAK from their sequestration by MCL-1 and BCL-2 leads directly to their activation and subsequent oligomerization within the outer mitochondrial membrane. nih.govnih.gov This aggregation of activated BAX and BAK proteins forms pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govmdpi.com MOMP is considered the "point of no return" in the apoptotic pathway, as it irreversibly commits the cell to death. mdpi.comnih.gov The formation of these pores compromises the integrity of the mitochondrial outer membrane, setting the stage for the release of factors that will execute the cell's demise. nih.govnih.gov

Release of Cytochrome c and Other Apoptogenic Factors

Once the mitochondrial outer membrane is permeabilized by BAX/BAK pores, a variety of pro-apoptotic proteins are released from the intermembrane space into the cytosol. nih.govmdpi.com The most well-known of these is cytochrome c. nih.govmdpi.comnih.gov In healthy cells, cytochrome c is a vital component of the electron transport chain, but its presence in the cytosol is a potent death signal. acs.orgberkeley.edu Other released factors include Smac/DIABLO, which functions to neutralize inhibitors of apoptosis proteins (IAPs). mdpi.com The release of these apoptogenic factors is a direct consequence of MOMP and is a hallmark of the intrinsic apoptotic pathway. nih.govnih.gov

Caspase Cascade Activation and Substrate Cleavage

The appearance of cytochrome c in the cytosol triggers the formation of a multi-protein complex called the apoptosome. nih.govacs.org This complex recruits and activates an initiator caspase, caspase-9. nih.govmdpi.com Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. nih.gov These effector caspases are the primary executioners of apoptosis, responsible for dismantling the cell by cleaving a multitude of cellular substrates. aacrjournals.orgmdpi.com This includes the cleavage of key structural proteins and the activation of enzymes that degrade cellular components, leading to the characteristic morphological changes of apoptosis and the orderly death of the cell. nih.govmdpi.com

Non-Apoptotic Cellular Functions Influenced by MCL-1/BCL-2 Inhibition

Modulation of Cellular Bioenergetics and Carbohydrate Metabolism

The inhibition of MCL-1 has been shown to have a significant impact on the metabolic functions of leukemia cells. haematologica.orgnih.gov Studies using both genetic and pharmacological methods to inhibit MCL-1 have revealed its role in regulating cellular bioenergetics and the metabolism of carbohydrates. haematologica.orgnih.gov Specifically, MCL-1 influences key metabolic pathways including the tricarboxylic acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. haematologica.orgnih.govtmc.edu

Inhibition of glucose metabolism can lead to a decrease in the synthesis of MCL-1, which in turn can sensitize cancer cells to apoptosis. nih.gov This suggests a feedback loop where cellular metabolism and MCL-1 levels are interconnected. nih.gov The dependence of many cancer cells on aerobic glycolysis makes this a potential therapeutic vulnerability. nih.gov

Research has demonstrated that MCL-1 promotes the production of ATP and helps maintain the mitochondrial membrane potential. researchgate.net Some MCL-1 is localized within the mitochondrial matrix, where it directly influences oxidative phosphorylation and oxygen-driven ATP generation. researchgate.net The regulation of MCL-1 is also tied to glucose availability, as it is targeted for degradation when glucose is absent. researchgate.net

Impact on Cell Adhesion and Leukemia-Stromal Interactions

MCL-1 plays a crucial role in the interaction between leukemia cells and the bone marrow stroma, a critical component of the tumor microenvironment. haematologica.orgnih.gov Pharmacological or genetic manipulation of MCL-1 in acute myeloid leukemia (AML) cells has been found to alter their migration and adhesion to mesenchymal stromal cells (MSCs). haematologica.orgnih.gov

Specifically, MCL-1 inhibition leads to a decrease in the surface expression of key adhesion molecules, CXCR4 and CD44, on AML cells. haematologica.orgnih.gov This reduction in adhesion molecule expression impairs the interaction between leukemia cells and MSCs. haematologica.org In contrast, the inhibition of BCL-2 with venetoclax did not significantly affect CD44 expression or cell adhesion to MSCs, although it did decrease CXCR4 surface expression. haematologica.orgtmc.edu These findings highlight a specific function for MCL-1 in promoting leukemia-stroma interactions, which is largely independent of BCL-2. haematologica.orgnih.gov The interaction with the bone marrow stroma can provide survival signals to cancer cells, and upregulation of MCL-1 has been observed in this context. tandfonline.comfrontiersin.org

Table 1: Effect of MCL-1 and BCL-2 Inhibition on Adhesion Molecule Expression and Stromal Interaction

| Inhibitor/Target | Effect on CXCR4 Expression | Effect on CD44 Expression | Impact on Adhesion to MSCs |

|---|---|---|---|

| MCL-1 Inhibition | Decreased | Decreased | Decreased |

| BCL-2 Inhibition (Venetoclax) | Decreased | No significant decrease | No appreciable decrease |

This table is based on findings from studies on acute myeloid leukemia cells. haematologica.orgtmc.edunih.gov

Influence on Mitochondrial Dynamics

MCL-1 is involved in regulating the dynamic processes of mitochondrial fusion and fission, which are essential for maintaining mitochondrial health and function. researchgate.netmdpi.comresearchgate.net The localization of MCL-1 to different parts of the mitochondria, including the outer membrane and the matrix, allows it to perform distinct functions. mdpi.comresearchgate.net Full-length MCL-1 on the outer mitochondrial membrane has anti-apoptotic activity and maintains mitochondrial integrity. mdpi.com

Inhibition of MCL-1 has been associated with extensive mitochondrial fragmentation. oncotarget.com This is thought to be a result of a loss of mitochondrial fusion rather than an increase in fission. oncotarget.com Overexpression of Mcl-1 has been shown to increase the length of mitochondria and regulate the expression of proteins related to fission and fusion. mdpi.com Furthermore, MCL-1 can interact with proteins involved in mitochondrial dynamics, such as Drp-1. researchgate.net

The anti-apoptotic BCL-2 family proteins, in general, can influence mitochondrial shape and energetics. nih.gov They are also known to interact with proteins on the mitochondrial membrane to regulate energy production and reduce oxidative stress. researchgate.net

Preclinical Efficacy Evaluation of Mcl 1/bcl 2 in 3

Efficacy in Hematological Malignancies Models

The dual inhibition of Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2) has demonstrated significant preclinical efficacy across a range of hematological cancer models. This approach addresses the common mechanism of apoptotic evasion in these malignancies, where cancer cells overexpress anti-apoptotic proteins like MCL-1 and BCL-2 to survive. nih.govnih.gov

Multiple Myeloma (MM)

In multiple myeloma, a cancer of plasma cells, evasion of apoptosis is a key survival mechanism. nih.gov While normal and most MM cells rely on MCL-1 for survival, a subset shows increased dependence on BCL-2. nih.govcancernetwork.com This provides a strong rationale for targeting both proteins.

Preclinical studies have shown that the combination of MCL-1 and BCL-2 inhibitors is highly effective. For instance, the combination of the MCL-1 inhibitor S63845 and the BCL-2 inhibitor venetoclax (B612062) has shown synergistic and potent anti-myeloma effects in vitro, ex vivo, and in vivo. nih.gov This combination effectively overcomes the shift in dependency to other anti-apoptotic proteins that can occur when either agent is used alone. nih.gov Mechanistically, this dual inhibition prevents the binding of both MCL-1 and BCL-2 to the pro-apoptotic protein BIM, leading to cancer cell death. nih.gov

Another MCL-1 inhibitor, AZD5991, has shown notable preclinical efficacy, inducing apoptosis and improving survival in MM models, including those resistant to venetoclax. nih.gov Similarly, the MCL-1 inhibitor AMG-176 has demonstrated impressive preclinical activity in various MM models. ashpublications.org

It has been observed that resistance to proteasome inhibitors like carfilzomib (B1684676) can render myeloma cells less sensitive to MCL-1 inhibitors. ashpublications.org However, the combination of MCL-1 inhibitors with other agents, such as dexamethasone, has shown potential to further enhance anti-myeloma activity. nih.govcancernetwork.com

Table 1: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Multiple Myeloma Models

| Compound/Combination | Model System | Key Findings |

|---|---|---|

| S63845 + Venetoclax | MM cell lines, patient samples, xenograft models | Synergistic cytotoxicity; overcomes single-agent resistance by preventing MCL-1/BIM and BCL-2/BIM complex formation. nih.gov |

| AZD5991 | MM models | Induces apoptosis and improves survival, even in venetoclax-resistant models. nih.gov |

| AMG-176 | MM models | Demonstrates significant preclinical activity. ashpublications.org |

| Mcl-1 inhibitor (unspecified) | MOLP-8 xenograft model | Induced rapid dissociation of Bak from Mcl-1, leading to tumor regression. ashpublications.org |

Acute Myeloid Leukemia (AML)

In acute myeloid leukemia, the overexpression of BCL-2 family proteins is a common feature and is associated with poor prognosis and resistance to chemotherapy. haematologica.orgnih.gov While the BCL-2 inhibitor venetoclax has shown clinical activity, resistance often develops, frequently linked to high levels of MCL-1. haematologica.orgelsevier.es

The combination of MCL-1 and BCL-2 inhibitors has demonstrated strong synergistic anti-leukemic activity in preclinical AML models. nih.govhaematologica.org This dual-targeting approach has been shown to be effective against AML stem and progenitor cells and can overcome both intrinsic and acquired resistance to venetoclax. haematologica.org For example, the combination of the MCL-1 inhibitor AZD5991 or the CDK9 inhibitor AZD4573 (which downregulates MCL-1) with venetoclax exerted significant anti-leukemia activity in a patient-derived xenograft (PDX) model of venetoclax-relapsed AML. haematologica.org

Similarly, the combination of the BCL-2 inhibitor S55746 and the MCL-1 inhibitor S63845 prolonged survival in AML xenograft models and was more effective against leukemic cells than normal hematopoietic progenitors. nih.gov The efficacy of combining venetoclax with the MEK inhibitor cobimetinib, which can downregulate MCL-1, has also been demonstrated in AML cell lines and xenograft models. researchgate.net

Table 2: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Acute Myeloid Leukemia Models

| Compound/Combination | Model System | Key Findings |

|---|---|---|

| AZD5991/AZD4573 + Venetoclax | AML PDX model | Pronounced anti-leukemia activity; overcomes venetoclax resistance. haematologica.org |

| S55746 + S63845 | AML xenograft models, primary patient samples | Synergistic pro-apoptotic activity; prolonged survival; active against poor-risk genotypes. nih.gov |

| Venetoclax + Cobimetinib | AML cell lines, xenograft models | Synergistic growth inhibition; reduced leukemia burden. researchgate.net |

| S63845 | Hematological cancer-derived cell lines | Showed low nanomolar cytotoxic activity. nih.gov |

| AZD5991 | AML xenograft models | Achieved excellent antitumor activity. dovepress.com |

Chronic Lymphocytic Leukemia (CLL)

The survival of chronic lymphocytic leukemia cells is highly dependent on the anti-apoptotic proteins BCL-2 and MCL-1. nih.govaacrjournals.org While the BCL-2 inhibitor venetoclax is a highly effective treatment for CLL, MCL-1 can contribute to resistance. nih.govresearchgate.net

Preclinical studies have shown that direct MCL-1 inhibition can induce apoptosis in CLL cells. The MCL-1 inhibitor AMG-176 demonstrated time- and dose-dependent cell death in primary CLL cells, even in the presence of protective stromal cells. nih.govaacrjournals.org Importantly, combining low concentrations of venetoclax with AMG-176 resulted in additive or synergistic effects, suggesting that dual inhibition is a promising strategy for CLL. nih.govaacrjournals.org This highlights the potential to overcome resistance and enhance therapeutic efficacy by co-targeting both BCL-2 and MCL-1. researchgate.net

Table 3: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Chronic Lymphocytic Leukemia Models

| Compound/Combination | Model System | Key Findings |

|---|---|---|

| AMG-176 | Primary CLL cells | Induced time- and dose-dependent apoptosis; not affected by stromal protection. nih.govaacrjournals.org |

| AMG-176 + Venetoclax | Primary CLL cells | Additive or synergistic induction of cell death at low concentrations. nih.govaacrjournals.org |

Non-Hodgkin Lymphoma (NHL)

In various subtypes of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma, MCL-1 is a critical survival protein. nih.govaacrjournals.org The efficacy of the BCL-2 inhibitor venetoclax can be limited by high MCL-1 expression, which acts as a resistance factor. researchgate.net

The specific MCL-1 inhibitor S63845 has shown efficacy in preclinical models of DLBCL and Burkitt lymphoma, particularly in those with low BCL-2 expression. aacrjournals.org For BCL-2-positive lymphomas, the combination of S63845 with venetoclax has been shown to be synthetically lethal in patient-derived xenograft models. aacrjournals.org This suggests that a dual-targeting approach can overcome BCL-2-mediated resistance to MCL-1 inhibitors. Another MCL-1 inhibitor, AZD5991, has also demonstrated excellent antitumor activity in NHL xenograft models. dovepress.com

Table 4: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Non-Hodgkin Lymphoma Models

| Compound/Combination | Model System | Key Findings |

|---|---|---|

| S63845 | DLBCL and Burkitt lymphoma cell lines | Effective as a single agent in BCL-2-negative models. aacrjournals.org |

| S63845 + Venetoclax | BCL-2-positive PDX models | Synthetically lethal; overcomes BCL-2-mediated resistance. aacrjournals.org |

| AZD5991 | NHL xenograft models | Excellent antitumor activity. dovepress.com |

Acute Lymphoblastic Leukemia (ALL)

Both BCL-2 and MCL-1 are important pro-survival proteins in various subtypes of acute lymphoblastic leukemia, including high-risk forms like MLL-rearranged and Philadelphia chromosome-positive (Ph+) ALL. ashpublications.org

Combined inhibition of BCL-2 and MCL-1 has shown synergistic and potent activity in preclinical B-ALL models. ashpublications.orgresearchgate.net This combination was more effective than standard chemotherapies and tyrosine kinase inhibitors in primary adult B-ALL samples. ashpublications.orgresearchgate.net In patient-derived xenograft models, dual BCL-2 and MCL-1 targeting successfully eradicated leukemia. ashpublications.org

In hypodiploid ALL, a particularly aggressive subtype with high levels of both BCL-2 and MCL-1, the combination of venetoclax with the CDK9 inhibitor dinaciclib (B612106) (which downregulates MCL-1) was synergistic in inducing cell death and eradicated leukemic blasts in PDX models. haematologica.org Similarly, in B-cell precursor ALL (BCP-ALL), the sequential addition of the MCL-1 inhibitor S63845 to kinase inhibitors like trametinib (B1684009) or sunitinib (B231) was synergistic and overcame anti-apoptotic adaptations. frontiersin.org

Table 5: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Acute Lymphoblastic Leukemia Models

| Compound/Combination | Model System | Key Findings |

|---|---|---|

| BCL-2 and MCL-1 inhibitors (unspecified) | B-ALL cell lines, primary samples, PDX models | Synergistic and potent anti-leukemic activity; superior to standard therapies. ashpublications.orgresearchgate.net |

| Venetoclax + Dinaciclib | Hypodiploid ALL cell lines, PDX models | Synergistic cell death; eradication of leukemic blasts. haematologica.org |

| S63845 + Trametinib/Sunitinib | BCP-ALL cell lines, PDX cells | Synergistic and enhanced efficacy by overcoming anti-apoptotic adaptations. frontiersin.org |

Efficacy in Solid Tumor Models

The role of MCL-1 and BCL-2 in promoting survival is not limited to hematological malignancies. Overexpression of these anti-apoptotic proteins is also observed in various solid tumors, making them attractive therapeutic targets. fnih.orgresearchgate.net

Preclinical data supports the targeting of MCL-1 in a variety of solid tumors that exhibit moderate to high dependency on this protein. fnih.org The MCL-1 inhibitor S63845 has demonstrated single-agent anti-tumor effects in preclinical models of breast and non-small cell lung cancer (NSCLC). researchgate.net

Furthermore, combinations of MCL-1 inhibitors with other targeted therapies have shown promise. For example, combining S63845 with inhibitors of FGFR, MEK, or BRAF effectively reduced tumor growth in in vitro and in vivo models of NSCLC, lung squamous cell carcinoma, and glioblastoma. researchgate.net In breast cancer models, S63845 combined with chemotherapy or HER2-targeted therapies also efficiently inhibited tumor growth. researchgate.net The combination of S63845 with BCL-2 inhibitors has also been reported to be effective in preclinical cervical cancer models. researchgate.net

While studies on BCL-2 inhibition in solid tumors are more limited, there is potential for its application in specific subsets, such as MYCN-amplified neuroblastomas. fnih.org The dual BCL-2/Bcl-xL inhibitor navitoclax (B1683852) has shown synergistic effects with chemotherapies like doxorubicin (B1662922) and paclitaxel (B517696) in triple-negative breast cancer models. researchgate.net

Table 6: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Solid Tumor Models

| Compound/Combination | Model System | Key Findings |

|---|---|---|

| S63845 | Breast and NSCLC cell lines | Single-agent anti-tumor activity. researchgate.net |

| S63845 + FGFR/MEK/BRAF inhibitors | NSCLC, lung squamous cell carcinoma, glioblastoma models | Efficiently reduced in vitro cell proliferation and in vivo tumor growth. researchgate.net |

| S63845 + Chemotherapy/HER2-targeted therapies | Triple-negative and HER-2-positive breast cancer models | Efficiently inhibited tumor growth. researchgate.net |

| S63845 + BCL-2 inhibitors | Cervical cancer models | Reported efficacy of the combination. researchgate.net |

| Navitoclax + Doxorubicin/Paclitaxel | Triple-negative breast cancer models | Synergistic effects with chemotherapy. researchgate.net |

Table 7: Compound Names

| Generic Name | Other Names/Synonyms |

|---|---|

| Venetoclax | ABT-199 |

| S63845 | MIK665 |

| AZD5991 | |

| AZD4573 | |

| S55746 | |

| AMG-176 | |

| Dinaciclib | |

| Cobimetinib | |

| Trametinib | |

| Sunitinib | |

| Navitoclax | ABT-263 |

| Dexamethasone | |

| Carfilzomib | |

| Doxorubicin | |

| Paclitaxel |

Breast Cancer

In breast cancer, the evasion of apoptosis is a critical hallmark, often driven by the overexpression of anti-apoptotic BCL-2 family proteins. nih.gov While BCL-2 and BCL-xL are implicated in tumor formation, Myeloid Cell Leukemia-1 (MCL-1) has emerged as a particularly crucial survival factor and a mediator of therapeutic resistance. oncotarget.comnih.gov Expression of MCL-1 in breast cancer samples is correlated with high tumor grade and reduced patient survival. oncotarget.com Furthermore, genetic amplification of the MCL1 gene is observed in a significant percentage of breast cancers, including 9% of luminal B type and 54% of triple-negative breast cancers (TNBCs) following neoadjuvant chemotherapy. oncotarget.com

Preclinical studies underscore the dependency of breast cancer cells on MCL-1. Targeted disruption of MCL-1 through RNA interference (RNAi) in estrogen receptor-positive (ERα+) breast cancer cells leads to significant caspase-mediated cell death and sustained inhibition of growth. aacrjournals.org In contrast, the effect of inhibiting BCL-2 and BCL-xL can be transient, as cancer cells often adapt by upregulating MCL-1, thereby creating a resistance pathway. aacrjournals.org This rapid deployment of MCL-1 to promote survival when other BCL-2 family members are blocked highlights the rationale for dual inhibition. aacrjournals.org The development of specific MCL-1 inhibitors, such as S63845, has shown that targeting MCL-1's canonical anti-apoptotic function can significantly impede tumor growth in preclinical breast cancer models. researchgate.net The efficacy of these inhibitors is dependent on the presence of pro-apoptotic proteins BAX/BAK, confirming the on-target mechanism of action. researchgate.net

| Cell Line Type | Key Findings | Reference |

| ERα+ | Targeted MCL-1 blockade with RNAi induced sustained growth inhibition and caspase-mediated cell death. | aacrjournals.org |

| ERα+ | Combined BCL-2/BCL-xL inhibition was only transiently effective due to rapid upregulation of MCL-1. | aacrjournals.org |

| General | High MCL1 gene expression levels correlate inversely with sensitivity to BCL-2/BCL-xL inhibitors like ABT-263. | aacrjournals.org |

| General | Inhibition with the MCL-1-specific BH3-mimetic S63845 significantly impeded tumour growth in a BAX/BAK-dependent manner. | researchgate.net |

Hepatocellular Carcinoma (HCC)

Hepatocellular Carcinoma (HCC) is characterized by a high mortality rate and therapeutic resistance, often linked to the dysregulation of apoptosis. nih.gov Anti-apoptotic proteins, particularly MCL-1 and BCL-2, are frequently overexpressed in HCC and function as critical survival factors. nih.govresearchgate.net Studies have shown that MCL-1 knockdown can produce significant therapeutic activity against HCC cells in vitro. frontiersin.org

The strategy of dual inhibition has demonstrated considerable preclinical efficacy. While the application of a single BH3-mimetic targeting either BCL-2 (e.g., ABT-199/venetoclax) or MCL-1 (e.g., MIK665/S64315) alone does not substantially trigger cell death, the combination of both inhibitors enhances the induction of the intrinsic apoptosis pathway synergistically. nih.govresearchgate.net This synergistic effect has been observed across various HCC cell lines, regardless of their p53 mutational status. nih.gov The combined inhibition leads to the release of cytochrome c, activation of caspases-9 and -3, and cleavage of PARP, which are hallmarks of apoptosis. nih.gov This suggests that simultaneous targeting of both BCL-2 and MCL-1 is necessary to efficiently induce apoptosis in HCC cells. nih.gov Furthermore, the multikinase inhibitor regorafenib (B1684635), used in second-line HCC treatment, has been shown to reduce MCL-1 levels, which in turn sensitizes the cells to BCL-xL inhibition, providing another rationale for combination therapies involving BCL-2 family members. mdpi.com

| Cell Lines | Inhibitor Combination | Key Findings | Reference |

| HepG2, Hep3B, Huh7 | ABT-199 (Bcl-2i) + MIK665 (Mcl-1i) | Combination acted synergistically to induce apoptosis, irrespective of p53 status. | nih.gov |

| HepG2, Hep3B, Huh7 | ABT-199 + MIK665 | Induced cytochrome c release and activation of caspase-9 and -3. | nih.gov |

| HepG2 (Regorafenib-resistant) | Regorafenib + A-1331852 (Bcl-xLi) | BCL-xL inhibition re-sensitized resistant cells to regorafenib. | mdpi.com |

Melanoma

In melanoma, apoptosis resistance is a key factor in tumor progression and the development of therapy resistance. nih.gov High expression of anti-apoptotic proteins like BCL-2, MCL-1, and BCL-xL is characteristic of melanoma and correlates with invasion and tumor growth. nih.gov Preclinical evidence indicates that single-agent BH3-mimetics are often ineffective, pointing towards a dependency on multiple BCL-2 family members for survival. nih.govresearchgate.net Specifically, MCL-1 has been identified as an essential anti-apoptotic protein in melanoma. nih.gov

Studies combining MCL-1 and BCL-2 inhibitors have shown significant efficacy. nih.gov The combination of the MCL-1 inhibitor S63845 and the BCL-2 inhibitor ABT-199 (venetoclax) induces cell death in a broad range of melanoma cell lines, including cutaneous, mucosal, and acral subtypes. nih.gov This combination was found to be particularly potent in melanoma cells lacking BRAF-V600E/K mutations, which often have higher BCL-2 expression. nih.gov The synergistic killing activity is mediated through the canonical apoptosis pathway, involving pro-apoptotic proteins like BAX and BAK. researchgate.net The efficacy of combining an MCL-1 inhibitor with inhibitors of BCL-2/BCL-xL/BCL-w (like ABT-263 or ABT-737) has also been demonstrated, causing an almost complete loss of melanoma cell survival and inducing high rates of apoptosis. nih.govresearchgate.net These findings support the rationale for combining MCL-1 and BCL-2 inhibitors as a therapeutic option for advanced melanoma. nih.govnih.gov

| Cell Lines | Inhibitor Combination | Key Findings | Reference |

| Various Melanoma Lines | S63845 (Mcl-1i) + ABT-199 (Bcl-2i) | Induced cell death in a broad range of melanoma subtypes; more potent in BRAF-WT cells. | nih.gov |

| BRAF-mutated & WT lines | S63845 + ABT-263/ABT-737/ABT-199 | Combinations almost completely abolished cell survival and induced apoptosis in 50-90% of cells. | nih.govresearchgate.net |

| Multiple Cell Lines | MCL-1i + BCL-xLi | Showed considerable synergistic killing activity via BAX and BAK. | researchgate.net |

Lung Cancer

In lung cancer, particularly small-cell lung cancer (SCLC), deregulation of the BCL-2 family is a key feature. researchgate.net High BCL-2 expression is found in certain molecular subtypes of SCLC. researchgate.net However, the efficacy of BCL-2 inhibitors like venetoclax can be limited by resistance mechanisms, primarily the overexpression of MCL-1. researchgate.net This makes the dual targeting of BCL-2 and MCL-1 a compelling preclinical strategy. researchgate.net

Studies in SCLC cell lines have shown that while sensitivity to venetoclax correlates with BCL-2 levels, resistance is often characterized by high MCL-1 expression. researchgate.net The combination of venetoclax with an MCL-1 inhibitor (S63845) resulted in significant and synergistic anti-tumor activity both in vitro and in vivo. researchgate.net This combination was effective at inducing apoptosis even in cells resistant to either agent alone, although this effect was dependent on the presence of functional BAX protein. researchgate.net In non-small cell lung cancer (NSCLC), high levels of MCL-1 are also frequently reported and associated with poor prognosis and drug resistance. nih.gov The dual BCL-2/BCL-xL inhibitor pelcitoclax (B1192169) (APG-1252) showed enhanced antitumor activity when combined with taxanes, a treatment that downregulates MCL-1, further supporting the strategy of concurrent MCL-1 and BCL-2/BCL-xL inhibition. aacrjournals.org

| Cancer Type | Cell Lines | Inhibitor Combination | Key Findings | Reference |

| SCLC | Various | Venetoclax (Bcl-2i) + S63845 (Mcl-1i) | Synergistic in vitro and in vivo anti-tumor activity in BAX-proficient cells. | researchgate.net |

| SCLC | Venetoclax-resistant | Venetoclax + S63845 | Overcame resistance in cells with high MCL-1 expression. | researchgate.net |

| NSCLC | Panel of cell lines | A-1210477 (Mcl-1i) + Navitoclax (Bcl-2/xLi) | Synergistic killing of various cancer cell lines. | dovepress.com |

| Solid Tumors (inc. Lung) | PDX models | Pelcitoclax (Bcl-2/xLi) + Taxanes | Enhanced antitumor activity due to MCL-1 downregulation by taxanes. | aacrjournals.org |

Other Preclinical Solid Tumor Systems (e.g., Osteosarcoma, Neuroblastoma, Colorectal Carcinomas)

The rationale for dual MCL-1/BCL-2 inhibition extends to several other solid tumors where these proteins are critical for survival and drug resistance.

Osteosarcoma : This bone cancer shows a strong dependence on MCL-1 for survival. nih.govresearchgate.net Preclinical studies demonstrate that while single-agent BCL-2 or BCL-xL inhibitors have minimal effect, combining an MCL-1 inhibitor (S63845) with a BCL-2 inhibitor (ABT-199) or a BCL-xL inhibitor consistently reduces the viability of osteosarcoma cell lines. nih.govresearchgate.net Depleting MCL-1 has also been shown to reverse resistance to conventional chemotherapies like cisplatin (B142131) and doxorubicin. frontiersin.org

Neuroblastoma : This pediatric cancer often has high expression of BCL-2. researchgate.netnih.gov However, treatment with the BCL-2 inhibitor ABT-199 can lead to resistance through the upregulation of MCL-1. researchgate.netresearchgate.netnih.gov Consequently, the in vitro inhibition or knockdown of MCL-1 sensitizes neuroblastoma cell lines to ABT-199, confirming the pivotal role of MCL-1 in resistance. researchgate.netresearchgate.net This suggests that patients with tumors expressing high levels of BCL-2 might benefit from a combination treatment that also inhibits MCL-1. nih.gov

Colorectal Carcinoma (CRC) : In CRC, aberrant expression of BCL-2 family proteins is common. nih.gov While single-agent BH3 mimetics often show poor efficacy, their use in combination with other therapies is more effective. aacrjournals.org Resistance to the multikinase inhibitor regorafenib can be caused by mechanisms that block the degradation of MCL-1. thno.org Using small-molecule MCL-1 inhibitors can overcome this resistance. thno.org Furthermore, combining BH3 mimetics that target BCL-2 with the inhibition of NANOG/NANOGP8 (which reduces MCL-1 levels) enhances caspase-dependent apoptosis and inhibits xenograft growth, highlighting the benefit of dual pathway suppression. aacrjournals.org

| Cancer Type | Key Findings | Reference |

| Osteosarcoma | Co-inhibition of MCL-1 with either BCL-2 or BCL-xL led to rapid apoptosis, underscoring the predominant role of MCL-1 in survival. | nih.gov |

| Neuroblastoma | MCL-1 upregulation is a key resistance mechanism to the BCL-2 inhibitor ABT-199; combined inhibition is effective in vitro. | researchgate.netresearchgate.net |

| Colorectal Carcinoma | MCL-1 inhibition overcomes resistance to the kinase inhibitor regorafenib. | thno.org |

| Colorectal Carcinoma | Reducing MCL-1 levels enhances the cytotoxic effect of BCL-2-targeting BH3 mimetics. | aacrjournals.org |

Research Methodologies and Models

The preclinical evaluation of dual MCL-1/BCL-2 inhibition relies on a variety of established and advanced research methodologies to assess efficacy and elucidate mechanisms of action. These models are crucial for determining cellular dependencies, synergistic interactions, and the molecular consequences of targeting these anti-apoptotic pathways.

In Vitro Cellular Assays (e.g., cell lines, primary patient cells, co-culture systems)

In vitro cellular assays form the foundation of preclinical efficacy evaluation for BCL-2 family inhibitors.

Cell Lines : A wide array of established cancer cell lines is commonly used. For instance, in HCC research, lines such as HepG2, Hep3B, and Huh7 are employed to represent different genetic backgrounds (e.g., p53 status). nih.govresearchgate.net Melanoma studies utilize panels of BRAF-mutated and wild-type cell lines to investigate differential sensitivities. nih.govresearchgate.net Similarly, extensive panels of cell lines are used for neuroblastoma, researchgate.netnih.gov osteosarcoma, nih.gov and breast cancer aacrjournals.org to capture the heterogeneity of each disease. These models are used to perform fundamental assessments of cell viability (e.g., CellTiter-Glo assays), proliferation, and apoptosis induction (e.g., measuring cleaved PARP and caspase-3). nih.govnih.govresearchgate.net

Primary Patient Cells : To enhance clinical relevance, primary cells derived directly from patient tumors are used. These models better reflect the biological characteristics of the disease in an individual. Studies in neuroblastoma have utilized primary patient-derived cells, which highlighted the important role of BCL-XL and showed sensitivity to BH3-mimetics. researchgate.net

Co-culture Systems : Cancer does not exist in a vacuum, and the tumor microenvironment plays a critical role in drug response and resistance. Co-culture systems are employed to model these interactions. For example, a study in HCC revealed that co-culturing HCC cells (HuH-7) with hepatic stellate cells (LX2) could reverse the effects of sorafenib, including changes in MCL-1 and BCL-2 levels, thereby enabling drug resistance. nih.gov These models provide a more accurate platform to study how extrinsic signals from the microenvironment influence the efficacy of apoptosis-targeting agents.

In Vivo Animal Models (e.g., xenografts, patient-derived xenografts)

The in vivo efficacy of dual inhibition of Mcl-1 and Bcl-2 has been evaluated in various preclinical animal models, primarily utilizing xenografts and patient-derived xenografts (PDXs) of hematological malignancies and solid tumors. These studies provide a strong rationale for the clinical investigation of co-targeting these anti-apoptotic proteins.

In models of acute myeloid leukemia (AML), the combination of Mcl-1 and Bcl-2 inhibitors has demonstrated significant therapeutic potential. For instance, in an aggressive disseminated model of multiple myeloma (MM), the combination of the Mcl-1 inhibitor S63845 and the Bcl-2 inhibitor venetoclax showed significant anti-myeloma efficacy. nih.gov Similarly, in AML xenograft models, the combination of S55746 (a Bcl-2 inhibitor) and S63845 prolonged survival and suppressed patient-derived leukemia. nih.govnih.govunimelb.edu.au These dual BH3-mimetic approaches have been shown to be highly synergistic and active in diverse models of human AML. nih.govnih.govunimelb.edu.au

Patient-derived xenograft (PDX) models of B-cell acute lymphoblastic leukemia (B-ALL) have also been used to assess the efficacy of combined Mcl-1 and Bcl-2 inhibition. ashpublications.org In both Philadelphia chromosome-positive (Ph+) and Ph-negative B-ALL PDX models, the combination of a Bcl-2 inhibitor (venetoclax or S55746) and an Mcl-1 inhibitor (S63845) effectively eradicated leukemia cells. ashpublications.org Notably, in some instances of high tumor burden, this potent combination led to fatal tumor lysis syndrome, highlighting the powerful cytotoxic effect of this dual targeting strategy. ashpublications.org

Table 1: Summary of In Vivo Efficacy in Xenograft and PDX Models

| Cancer Type | Animal Model | Inhibitors Used | Key Findings |

|---|---|---|---|

| Multiple Myeloma | Disseminated MM model | S63845 (Mcl-1i) + Venetoclax (Bcl-2i) | Significant anti-myeloma efficacy. nih.gov |

| Acute Myeloid Leukemia | AML xenograft | S55746 (Bcl-2i) + S63845 (Mcl-1i) | Prolonged survival, suppressed leukemia. nih.govnih.govunimelb.edu.au |

| B-cell Acute Lymphoblastic Leukemia | B-ALL PDX (Ph+ and Ph-) | Venetoclax/S55746 (Bcl-2i) + S63845 (Mcl-1i) | Eradicated ALL; potential for tumor lysis syndrome. ashpublications.org |

| Cervical & Colon Cancer | Chemoresistant cancer models | S64315 (Mcl-1i) + Venetoclax (Bcl-2i) | Reduced tumor growth, prolonged survival. nih.gov |

| Prostate Cancer | Xenograft model | Mcl-1 inhibition + ABT-737/263 (Bcl-2/Bcl-xLi) | Rapid induction of apoptosis. nih.govaacrjournals.orgsci-hub.se |

Preclinical Combination Strategies with MCL-1/BCL-2-IN-3

Given that cancer cells can often shift their dependency between different anti-apoptotic proteins to survive, combination therapies are a key strategy to overcome resistance. frontiersin.org Preclinical studies have explored combining MCL-1/BCL-2 inhibitors with other agents to enhance their efficacy.

Combination with Other BH3 Mimetics (e.g., BCL-xL inhibitors)

The rationale for combining different BH3 mimetics stems from the understanding that cancer cells may rely on multiple anti-apoptotic proteins for survival. frontiersin.orgresearchgate.net When one protein like Mcl-1 is inhibited, others such as Bcl-2 or Bcl-xL can compensate for its loss. frontiersin.orgresearchgate.net

In multiple myeloma (MM) cells, for example, stromal interactions can alter the dependence on Bcl-2 family members. frontiersin.org Inhibiting Mcl-1 with S63845 led to an increased binding of the pro-apoptotic protein BIM to Bcl-xL. frontiersin.org Conversely, inhibiting Bcl-xL with A-1331852 resulted in more Mcl-1/BIM complexes. frontiersin.org This highlights a cooperative role between Mcl-1 and Bcl-xL in protecting MM cells from apoptosis. frontiersin.org The dual inhibition of both Mcl-1 and Bcl-xL has been shown to be more effective than single-agent therapy. frontiersin.org

Similarly, in acute myeloid leukemia (AML), resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 is often mediated by Mcl-1. ashpublications.org Therefore, combining ABT-737 with an Mcl-1 inhibitor can overcome this resistance and potently induce apoptosis. ashpublications.org Studies have shown that a pan-Bcl-2 inhibitor, which targets Mcl-1, Bcl-2, and Bcl-xL, can effectively induce apoptosis in AML cells. ashpublications.org

In melanoma, single-agent BH3 mimetics have shown limited effectiveness. mdpi.com However, combining the Mcl-1 selective inhibitor S63845 with inhibitors of Bcl-2, Bcl-xL, and Bcl-w (like ABT-737 and ABT-263) or a Bcl-2 selective inhibitor (ABT-199) almost completely abolished melanoma cell survival and induced high rates of apoptosis. mdpi.com

Table 2: Preclinical Combination of MCL-1/BCL-2 Inhibitors with Other BH3 Mimetics

| Cancer Type | Combination Strategy | Key Findings |

|---|---|---|

| Multiple Myeloma | Mcl-1 inhibitor (S63845) + Bcl-xL inhibitor (A-1331852) | Dual inhibition overcomes stromal protection and enhances cytotoxicity. frontiersin.org |

| Acute Myeloid Leukemia | Pan-Bcl-2 inhibitor targeting Mcl-1, Bcl-2, and Bcl-xL | Potently induces apoptosis and overcomes ABT-737 resistance. ashpublications.org |

| Melanoma | Mcl-1 inhibitor (S63845) + Bcl-2/Bcl-xL/Bcl-w inhibitors (ABT-737, ABT-263) or Bcl-2 inhibitor (ABT-199) | Synergistic killing of melanoma cells. mdpi.com |

Combination with Conventional Chemotherapeutic Agents

Combining Mcl-1/Bcl-2 inhibitors with conventional chemotherapy presents a promising strategy to enhance anti-cancer effects. Chemotherapy can induce DNA damage, which in turn can upregulate pro-apoptotic proteins and downregulate Mcl-1, sensitizing cancer cells to BH3 mimetics. frontiersin.orgresearchgate.net

In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, the Mcl-1 inhibitor S63845 synergized with doxorubicin to induce apoptosis. frontiersin.org This suggests that the DNA damage caused by doxorubicin can lower the threshold for apoptosis induction by Mcl-1 inhibition.

In chemoresistant cervical and colon cancer cells, the Mcl-1 inhibitor S64315 acted synergistically with chemotherapy drugs to decrease cell viability. nih.gov This indicates that targeting Mcl-1 can help overcome resistance to conventional cytotoxic agents.

Furthermore, in renal tubular epithelial cells, the chemotherapeutic agent cisplatin was found to cause a rapid, proteasome-dependent degradation of Mcl-1. nih.gov This downregulation of Mcl-1 contributes to cisplatin-induced apoptosis. nih.gov This finding provides a mechanistic basis for combining Mcl-1 inhibitors with platinum-based chemotherapies.

Combination with Other Targeted Therapies (e.g., Proteasome Inhibitors, Kinase Inhibitors, MEK/MAPK Pathway Inhibitors, PI3K/AKT/mTOR Pathway Inhibitors)

The interplay between Bcl-2 family proteins and various signaling pathways offers multiple avenues for combination therapies with targeted agents.

Proteasome Inhibitors: Proteasome inhibitors can prevent the degradation of certain pro-apoptotic proteins and, in some contexts, affect the levels of anti-apoptotic proteins. In multiple myeloma, proteasome inhibitors like bortezomib (B1684674) can upregulate the BH3-only protein NOXA, which specifically binds to and inhibits Mcl-1. dovepress.com This provides a strong rationale for combining proteasome inhibitors with Bcl-2 inhibitors like venetoclax to overcome Mcl-1-mediated resistance. dovepress.com In MM cells co-cultured with stromal cells, which confers resistance, combining BH3 mimetics at sub-therapeutic doses with the proteasome inhibitor carfilzomib significantly enhanced its cytotoxic effects. frontiersin.org

Kinase Inhibitors: Multiple receptor tyrosine kinase (RTK) inhibitors have been shown to enhance the degradation of Mcl-1 protein. nih.govaacrjournals.orgsci-hub.se In prostate cancer cells, inhibitors of EGFR (erlotinib, lapatinib) and other multi-kinase inhibitors (cabozantinib, sorafenib) led to a proteasome-dependent decrease in Mcl-1 levels. nih.govaacrjournals.orgsci-hub.se This sensitized the cells to apoptosis induced by Bcl-2/Bcl-xL inhibitors like ABT-737/263. nih.govaacrjournals.orgsci-hub.se

MEK/MAPK Pathway Inhibitors: Inhibition of the MEK/ERK pathway can increase the expression of the pro-apoptotic protein BIM and promote the degradation of Mcl-1. frontiersin.org Trametinib, a MEK inhibitor, can upregulate BIM, which then binds to and neutralizes Mcl-1, thereby increasing sensitivity to Mcl-1 inhibitors. frontiersin.orgresearchgate.net The combination of an Mcl-1 inhibitor and trametinib has shown synergistic effects in AML cell lines. frontiersin.org In melanoma, combining an Mcl-1 inhibitor with an ERK1/2 inhibitor synergistically delayed the development of resistance to BRAF/MEK inhibitors. frontiersin.org

PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a critical survival pathway that regulates Mcl-1 expression. oncotarget.comaacrjournals.org Dual PI3K/mTOR inhibitors can downregulate Mcl-1, in part by activating GSK3, which promotes the proteasomal degradation of Mcl-1. oncotarget.comaacrjournals.orgnih.gov While PI3K/mTOR inhibition alone may not be sufficient to induce significant cell death, combining it with a Bcl-2/Bcl-xL inhibitor like ABT-737 leads to a synergistic increase in apoptosis in AML cells. oncotarget.comaacrjournals.orgnih.gov This is because PI3K/mTOR inhibition, while downregulating Mcl-1, can also lead to an increase in BIM binding to Bcl-2 and Bcl-xL; this compensatory survival mechanism is then abrogated by the Bcl-2/Bcl-xL inhibitor. oncotarget.comaacrjournals.org

Table 3: Preclinical Combination Strategies with Targeted Therapies

| Therapy Class | Specific Agents | Cancer Type | Key Findings |

|---|---|---|---|

| Proteasome Inhibitors | Carfilzomib, Bortezomib | Multiple Myeloma | Enhances cytotoxicity of BH3 mimetics, overcomes stromal-mediated resistance. frontiersin.orgdovepress.com |

| Kinase Inhibitors | Erlotinib, Lapatinib, Cabozantinib, Sorafenib | Prostate Cancer | Increase Mcl-1 degradation, sensitizing cells to Bcl-2/Bcl-xL inhibitors. nih.govaacrjournals.orgsci-hub.se |

| MEK/MAPK Pathway Inhibitors | Trametinib, ERK1/2 inhibitors | Acute Myeloid Leukemia, Melanoma | Upregulates BIM, leading to synergistic apoptosis with Mcl-1 inhibitors. frontiersin.orgresearchgate.net |

| PI3K/AKT/mTOR Pathway Inhibitors | NVP-BEZ235, PI-103 | Acute Myeloid Leukemia | Downregulates Mcl-1 and synergizes with Bcl-2/Bcl-xL inhibitors to induce apoptosis. oncotarget.comaacrjournals.orgnih.gov |

Mechanisms of Resistance to Bcl 2 Family Inhibition and Strategies for Overcoming

Intrinsic Resistance Mechanisms to BCL-2 Family Inhibitors

Intrinsic, or pre-existing, resistance refers to the inherent ability of cancer cells to survive treatment with BCL-2 family inhibitors without prior exposure. This resistance is often dictated by the specific molecular makeup of the tumor cells at baseline.

Baseline Expression Levels of Anti-apoptotic BCL-2 Family Members

The effectiveness of BH3 mimetic drugs is highly dependent on the specific anti-apoptotic proteins that a cancer cell relies on for survival. High baseline expression of certain anti-apoptotic members can render cells intrinsically resistant to inhibitors targeting other members.

High MCL-1 Expression: Myeloid cell leukemia-1 (MCL-1) is a key factor in resistance to BCL-2 specific inhibitors like venetoclax (B612062). nih.gov In malignancies such as multiple myeloma and acute myeloid leukemia (AML), MCL-1 is often overexpressed and serves as a primary survival protein. nih.govbioscience.co.uk When BCL-2 is inhibited, MCL-1 can still sequester pro-apoptotic proteins, thereby preventing the activation of BAX and BAK and blocking apoptosis. ashpublications.org This dependency on MCL-1 means that even potent BCL-2 inhibition is insufficient to trigger cell death. adooq.com

BCL-xL Dependency: Similar to MCL-1, B-cell lymphoma-extra large (BCL-xL) is another anti-apoptotic protein that confers resistance to BCL-2 inhibitors. ashpublications.org Some tumors are "primed for death" by BCL-xL rather than BCL-2. In such cases of BCL-xL dependency, targeting BCL-2 alone is ineffective. cymitquimica.com Studies have shown that concurrent inhibition of BCL-xL is necessary to induce cell death in these resistant cells. bioscience.co.ukresearchgate.net This highlights the heterogeneity of cancer cells and their diverse reliance on different anti-apoptotic proteins for survival. bioscience.co.uk

| Factor | Description | Implication for Resistance |

| High MCL-1 Levels | Cancer cells exhibit elevated baseline expression of the MCL-1 protein. | Sequesters pro-apoptotic proteins, preventing apoptosis even when BCL-2 is inhibited. adooq.com |

| BCL-xL Dependency | Cellular survival is primarily dependent on the BCL-xL protein rather than BCL-2. | BCL-2 inhibitors are ineffective as the key survival protein is not targeted. cymitquimica.comresearchgate.net |

Downregulation or Functional Alterations of Pro-apoptotic Proteins

The balance between anti-apoptotic and pro-apoptotic proteins is critical for initiating cell death. A deficit in the pro-apoptotic machinery can lead to intrinsic resistance.

BAX and BAK: These are the final effector proteins in the intrinsic apoptotic pathway. Their activation and oligomerization lead to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. medchemexpress.com Low baseline expression or functional loss of BAX and BAK can create a bottleneck in the apoptotic process. nih.gov Even if upstream pro-apoptotic proteins like BIM are released by a BCL-2 inhibitor, apoptosis cannot proceed without functional BAX and BAK to form pores in the mitochondria. nih.govnih.gov

BIM: This BH3-only protein is a potent activator of apoptosis that can be sequestered by anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1. Low intrinsic levels of BIM may mean there are insufficient molecules to activate BAX and BAK even after BCL-2 inhibition, thus contributing to resistance. medchemexpress.com

Specific Mutations in BCL-2 Family Proteins

Genetic alterations within the BCL-2 family can directly impact drug binding and protein function, leading to intrinsic resistance. Mutations in the BH3-binding groove of BCL-2, for instance, can reduce the affinity of inhibitors, preventing them from displacing pro-apoptotic proteins. ashpublications.org Similarly, mutations in pro-apoptotic proteins like BAX can impair their ability to localize to the mitochondria or to oligomerize, rendering them ineffective at inducing apoptosis. ashpublications.org A mutation in the C-terminal transmembrane domain of BAX, for example, can abrogate its anchoring to the mitochondria, thereby blocking inhibitor-induced apoptosis.

Acquired Resistance Mechanisms

Acquired resistance develops in tumor cells following prolonged exposure to a therapeutic agent. Initially sensitive cells evolve new mechanisms to survive and proliferate despite the continued presence of the drug.

Upregulation and Stabilization of MCL-1 Protein

A predominant mechanism of acquired resistance to BCL-2 selective inhibitors is the increased expression and stability of the MCL-1 protein. ashpublications.org

Increased Expression: Cancer cells can adapt to BCL-2 inhibition by transcriptionally upregulating MCL-1. This provides an alternative survival pathway, as the elevated MCL-1 can bind to and neutralize pro-apoptotic proteins like BIM that are displaced from BCL-2 by the inhibitor. Studies in AML and lymphoid malignancies have demonstrated that venetoclax-resistant cells exhibit significantly increased levels of MCL-1.

Protein Stabilization: Resistance can also emerge from post-translational modifications that increase the stability of the MCL-1 protein. Activation of signaling pathways such as the RAS/MAPK and PI3K/AKT/mTOR pathways can lead to changes that prevent MCL-1 from being degraded, allowing it to accumulate in the cell and confer a survival advantage. ashpublications.org

| Cell Line Model | Change in Protein Expression | Associated Pathway |

| Venetoclax-Resistant AML | Increased MCL-1, BCL-xL | Upregulation of MAPK pathway |

| ABT-199-Resistant NHL | Upregulation of MCL-1, BCL-xL | Activation of PI3K/AKT/mTOR pathway |

Upregulation of BCL-2 or BCL-xL as Escape Routes

While upregulation of MCL-1 is a common escape route from BCL-2 inhibition, cancer cells can also develop resistance by increasing the expression of other anti-apoptotic proteins.

BCL-xL Upregulation: In response to treatment with MCL-1 inhibitors, cancer cells can upregulate BCL-xL to maintain survival. bioscience.co.uk This shift in dependency from one anti-apoptotic protein to another is a key feature of acquired resistance. bioscience.co.uk The dynamic formation of complexes between BCL-xL and pro-apoptotic proteins like BIM or BAK can effectively neutralize the apoptotic signal. bioscience.co.uk This mechanism underscores the plasticity of cancer cells and their ability to rewire survival pathways under therapeutic pressure. bioscience.co.uk

BCL-2 Upregulation: In the context of resistance to MCL-1 inhibitors, an increase in BCL-2 expression can also serve as a survival mechanism. bioscience.co.uk By forming complexes with BIM, the upregulated BCL-2 can prevent the activation of BAX and BAK, thus inhibiting apoptosis. bioscience.co.uk This reciprocal upregulation highlights the rationale for using dual inhibitors that can simultaneously block multiple anti-apoptotic family members to prevent such escape routes.

Activation of Survival Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK)

Cancer cells can evade apoptosis by activating pro-survival signaling pathways that operate parallel to or downstream of BCL-2 family proteins. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK) pathways are two of the most significant contributors to this form of resistance.

Constitutive activation of the PI3K/AKT/mTOR pathway is observed in a high percentage of acute myeloid leukemia (AML) cases and other malignancies. ashpublications.org This pathway promotes cell survival, proliferation, and differentiation. ashpublications.org Acquired resistance to the BCL-2 specific inhibitor ABT-199 (Venetoclax) has been shown to involve substantial AKT activation and the subsequent upregulation of Myeloid cell leukemia-1 (MCL-1) and BCL-extra large (BCL-xL) levels. nih.govnih.gov Activated AKT can also negatively regulate the function of pro-apoptotic BH3-only proteins. mdpi.com Furthermore, the mTOR complex is known to be involved in regulating the stability of MCL-1. nih.gov Inhibition of the PI3K/mTOR pathway can reduce MCL-1 levels, thereby releasing the pro-apoptotic protein BIM and leading to BAX activation and cell death. nih.gov This suggests that the PI3K/AKT/mTOR pathway and BCL-2 family proteins coordinately promote cell survival, and that resistance to a BCL-2 inhibitor can be overcome by concurrently targeting this signaling cascade. aacrjournals.org

Similarly, the MAPK/ERK signaling pathway can confer resistance. In BRAF V600E-mutated cancers, MCL-1 is often aberrantly upregulated. nih.gov The MAPK pathway can increase the stability and levels of the MCL-1 protein, enhancing its anti-apoptotic activity. nih.gov Constitutively active MAPK signaling can also lead to the phosphorylation and inactivation of pro-apoptotic proteins like BAD and BIM. nih.gov Consequently, combining an MCL-1 inhibitor with a MAPK pathway inhibitor can synergistically enhance apoptosis and differentiation in cancer cells. nih.govresearchgate.net

Drug Efflux Transporters (e.g., MDR1)

A significant mechanism of both intrinsic and acquired drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govpharmaceuticalintelligence.com Multidrug resistance protein 1 (MDR1), also known as P-glycoprotein and encoded by the ABCB1 gene, is a prominent member of this family. coxwellvet.com MDR1 is capable of transporting a wide range of substrates, including various chemotherapy agents and targeted inhibitors, out of the cancer cell, thereby reducing their intracellular concentration and diminishing their efficacy. nih.govpharmaceuticalintelligence.com

Recent studies have identified that MCL-1 inhibitors can be novel substrates for MDR1. nih.govashpublications.org The upregulation of MDR1 has been shown to confer resistance to multiple anticancer drugs and has been implicated in resistance to proteolysis-targeting chimeras (PROTACs). pharmaceuticalintelligence.com In multiple myeloma, cross-resistance to MCL-1 inhibitors in cells resistant to the proteasome inhibitor carfilzomib (B1684676) was linked to MDR1-driven drug efflux. nih.govashpublications.org This resistance mechanism can be effectively reversed by the co-administration of MDR1 inhibitors, such as tariquidar, or by the genetic ablation of the ABCB1 gene, which re-sensitizes resistant cells to the therapeutic agent. pharmaceuticalintelligence.commdpi.com

Influence of the Tumor Microenvironment (e.g., stromal interactions)

The tumor microenvironment (TME) plays a critical role in promoting tumor progression, metastasis, and drug resistance. ashpublications.org Direct cell-to-cell contact and secreted factors from components of the TME, such as bone marrow stromal cells, can provide potent pro-survival signals to cancer cells, a phenomenon known as environment-mediated drug resistance (EMDR). aacrjournals.org